molecular formula C11H12O3 B8556426 2,3-Dihydro-6-(1-hydroxyallyl)benzo[1,4]dioxine

2,3-Dihydro-6-(1-hydroxyallyl)benzo[1,4]dioxine

Cat. No. B8556426
M. Wt: 192.21 g/mol
InChI Key: NOTLOOFWBGQKBF-UHFFFAOYSA-N
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Patent
US08017646B2

Procedure details

To a solution of vinylmagnesiumbromide in tetrahydrofurane (29 mL 1M) maintained at a temperature below 4° C. is added portionwise 2,3-dihydrobenzo[1,4]dioxine-6-carbaldehyde (4.32 g). The mixture is further stirred at a temperature close to 0° C. for 1.75 h and hydrolized by adding an aqueous solution of ammonium chloride (36.5 mL 1M). The mixture is extracted with diethyl oxide. The organic layers are pooled, washed with water, dried over magnesium sulfate, filtered and concentrated under reduced pressure. Purification by chromatography over silica gel, with heptane/ethyl acetate 1/1 as eluant, affords 1.12 g of 2,3-dihydro-6-(1-hydroxyallyl)benzo[1,4]dioxine as a yellow oil used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
29 mL
Type
solvent
Reaction Step One
Quantity
4.32 g
Type
reactant
Reaction Step Two
Quantity
36.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([Mg]Br)=[CH2:2].[O:5]1[C:10]2[CH:11]=[CH:12][C:13]([CH:15]=[O:16])=[CH:14][C:9]=2[O:8][CH2:7][CH2:6]1.[Cl-].[NH4+]>O1CCCC1>[OH:16][CH:15]([C:13]1[CH:12]=[CH:11][C:10]2[O:5][CH2:6][CH2:7][O:8][C:9]=2[CH:14]=1)[CH:1]=[CH2:2] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)[Mg]Br
Name
Quantity
29 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4.32 g
Type
reactant
Smiles
O1CCOC2=C1C=CC(=C2)C=O
Step Three
Name
Quantity
36.5 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is further stirred at a temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
close to 0° C. for 1.75 h
Duration
1.75 h
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with diethyl oxide
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by chromatography over silica gel

Outcomes

Product
Name
Type
product
Smiles
OC(C=C)C1=CC2=C(OCCO2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.